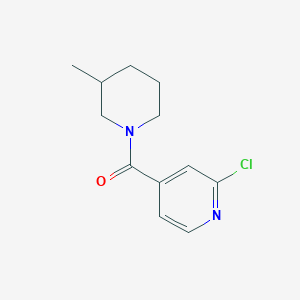
(2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and a methanone group linked to a 3-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-methylpiperidine.
Formation of Intermediate: The 2-chloropyridine is reacted with a suitable reagent to introduce the methanone group, forming an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-methylpiperidine under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a methylene group.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: (2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methane.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions.
Comparison with Similar Compounds
- (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
- (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
Comparison:
- Structural Differences: While all these compounds share the pyridine ring with a chlorine substituent, they differ in the nature of the piperidine or piperazine moiety.
- Unique Features: (2-Chloropyridin-4-yl)(3-methylpiperidin-1-yl)methanone is unique due to the presence of the 3-methyl group on the piperidine ring, which may influence its biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-14-11(13)7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
PUQGZFKUNICEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















